

Physical and chemical properties of 2-Ethylbenzaldehyde

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Compound of Interest

Compound Name: **2-Ethylbenzaldehyde**

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An In-depth Technical Guide to 2-Ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of **2-Ethylbenzaldehyde** (also known as o-ethylbenzaldehyde). It is intended to serve as a technical resource, presenting key data, chemical reactivity, and illustrative experimental protocols relevant to its application in research and synthesis.

Core Physical and Chemical Properties

2-Ethylbenzaldehyde is an aromatic aldehyde characterized by an ethyl group positioned ortho to the aldehyde functional group on a benzene ring.^[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic sweet, floral odor.^{[1][2]} Its molecular formula is C₉H₁₀O.^{[1][2][3][4][5]}

Data Presentation: Physicochemical Properties

The quantitative properties of **2-Ethylbenzaldehyde** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-ethylbenzaldehyde	[3]
CAS Number	22927-13-5	[4][5]
Molecular Formula	C ₉ H ₁₀ O	[1][2][3][4][5]
Molecular Weight	134.18 g/mol	[4]
Appearance	Colorless to light yellow liquid	[1][2]
Density	1.02 g/mL at 25 °C	[4]
Boiling Point	209 - 212 °C	[4]
Melting Point	No data available	
Flash Point	> 110 °C (230 °F)	
Refractive Index (n _{20/D})	1.538	[4]
Solubility	Good solubility in organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water.[1]	
Octanol/Water Partition Coefficient (logP)	2.062 (Calculated)	[6]

Chemical Reactivity and Profile

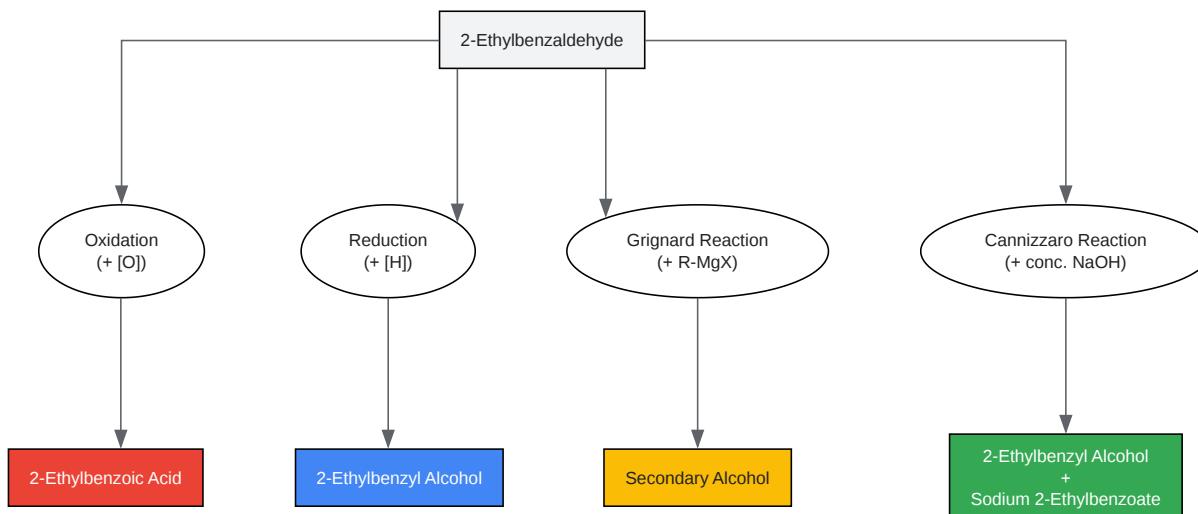
The reactivity of **2-Ethylbenzaldehyde** is dominated by the aldehyde functional group. It readily participates in a variety of chemical reactions typical of aromatic aldehydes.

- Oxidation: The aldehyde group can be easily oxidized to form the corresponding carboxylic acid, 2-ethylbenzoic acid. On vigorous oxidation, it yields 1,2-benzenedicarboxylic acid, which confirms the ortho-positioning of the substituents.[7][8][9]
- Reduction: The aldehyde can be reduced to the primary alcohol, 2-ethylbenzyl alcohol, using standard reducing agents.

- Nucleophilic Addition: As with other aldehydes, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A key example is the Grignard reaction, where organomagnesium halides add to the carbonyl to form secondary alcohols.[10][11]
- Condensation Reactions: **2-Ethylbenzaldehyde** undergoes condensation reactions.[4] Because it lacks an alpha-hydrogen atom, it undergoes the Cannizzaro reaction in the presence of a strong base, resulting in a disproportionation reaction to yield 2-ethylbenzyl alcohol and sodium 2-ethylbenzoate.[7][8][9]
- Derivative Formation: It reacts with 2,4-dinitrophenylhydrazine (2,4-DNP) to form a characteristic colored precipitate (a 2,4-dinitrophenylhydrazone), which is a classic qualitative test for aldehydes and ketones.[7][8][9] It also reduces Tollens' reagent, confirming its aldehydic nature.[7][8][9]

Visualization of Core Reactivity

The following diagram illustrates the primary reaction pathways for the aldehyde group in **2-Ethylbenzaldehyde**.



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Caption: Core chemical transformations of **2-Ethylbenzaldehyde**.

Experimental Protocols

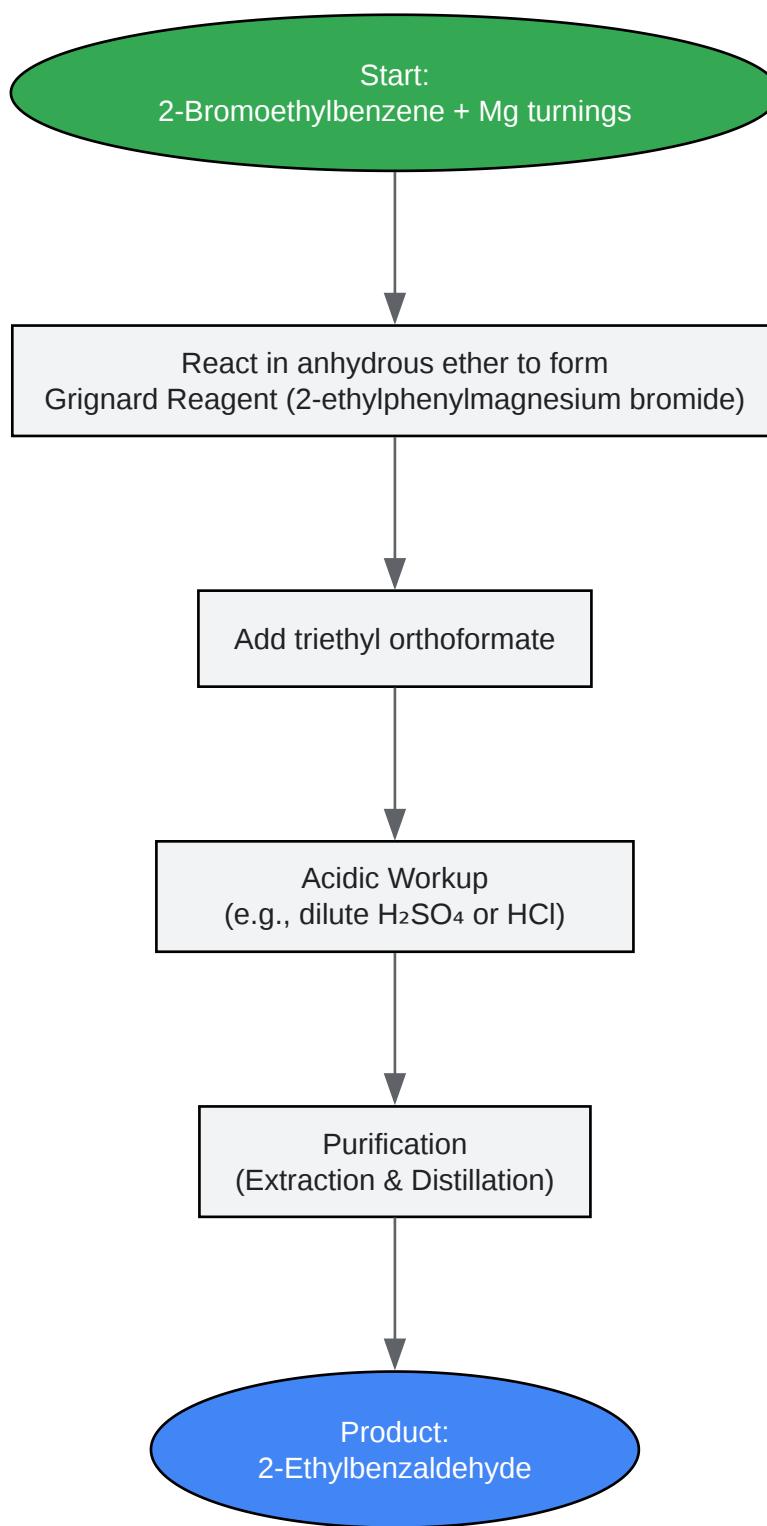
The following sections provide detailed, representative methodologies for key reactions and analyses involving aromatic aldehydes like **2-Ethylbenzaldehyde**.

Note: These protocols are generalized from standard procedures for similar compounds and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis via Grignard Reaction with an Orthoformate (Representative)

This method illustrates a common route to synthesize aromatic aldehydes from the corresponding aryl halide.

Workflow Diagram:



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Caption: Synthesis workflow for **2-Ethylbenzaldehyde** via Grignard pathway.

Procedure:

- Preparation of Grignard Reagent: All glassware must be flame-dried to ensure anhydrous conditions. Magnesium turnings (1.1 equivalents) are placed in a round-bottom flask fitted with a reflux condenser and a dropping funnel, under a nitrogen atmosphere. A solution of 2-bromoethylbenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed for 30-60 minutes after the addition is complete to ensure full formation of the Grignard reagent.[11][12]
- Reaction with Orthoformate: The Grignard reagent solution is cooled in an ice bath. Triethyl orthoformate (1.2 equivalents) dissolved in anhydrous ether is added dropwise, maintaining a low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
- Hydrolysis (Workup): The reaction mixture is carefully poured into a beaker of ice containing dilute sulfuric or hydrochloric acid. This hydrolyzes the intermediate acetal to the desired aldehyde.
- Isolation and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine. The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.

Oxidation to 2-Ethylbenzoic Acid (Representative)

This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.

Procedure:

- Reaction Setup: **2-Ethylbenzaldehyde** (1.0 equivalent) is dissolved in a suitable solvent like acetone or a mixture of t-butanol and water in a round-bottom flask.[13]
- Addition of Oxidant: A solution of potassium permanganate (approx. 2.0 equivalents) in water is added dropwise to the stirred aldehyde solution.[13] The reaction is exothermic, and the temperature should be maintained using an ice bath.

- Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.[13]
- Workup: Once the reaction is complete, excess permanganate is quenched by adding a small amount of sodium bisulfite until the purple color disappears. The manganese dioxide precipitate is removed by vacuum filtration.
- Isolation: The filtrate is acidified with concentrated HCl, which causes the 2-ethylbenzoic acid product to precipitate. The solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization

The identity and purity of **2-Ethylbenzaldehyde** are confirmed using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic C=O stretching band for the aromatic aldehyde at approximately 1700 cm^{-1} . C-H stretching bands for the aldehyde proton will appear near 2850 and 2750 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will exhibit a singlet for the aldehyde proton (-CHO) at around δ 9.8-10.0 ppm. The aromatic protons will appear in the δ 7.2-7.8 ppm region. The ethyl group will show a quartet for the methylene protons (-CH₂) around δ 2.7 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm.
 - ^{13}C NMR: The carbonyl carbon will give a signal in the δ 190-195 ppm range. Aromatic carbons will be observed between δ 125-150 ppm, and the ethyl group carbons will appear in the upfield region (δ ~25-30 ppm for -CH₂ and δ ~15 ppm for -CH₃).
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M^+) at $\text{m/z} = 134$. Key fragmentation peaks will include the loss of a hydrogen atom (M-1) at $\text{m/z} = 133$ and the loss of the CHO group (M-29) at $\text{m/z} = 105$.[5]

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